Home > Products > Screening Compounds P43351 > 4-Defluoro raltegravir
4-Defluoro raltegravir - 1193687-87-4

4-Defluoro raltegravir

Catalog Number: EVT-1486641
CAS Number: 1193687-87-4
Molecular Formula: C₂₀H₂₂N₆O₅
Molecular Weight: 426.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4-Defluoro raltegravir is an integrase inhibitor used as an antiretroviral drug for the treatment of HIV infection .

Molecular Structure Analysis

The molecular formula of 4-Defluoro raltegravir is C20H22N6O5 . The InChI and SMILES strings provide a textual representation of the compound’s structure .

Chemical Reactions Analysis

Raltegravir, a similar compound to 4-Defluoro raltegravir, acts by inhibiting the HIV integrase enzyme, preventing the viral DNA from integrating into the human genome .

Physical And Chemical Properties Analysis

4-Defluoro raltegravir has a molecular weight of 426.4 g/mol. It has 3 hydrogen bond donors, 8 hydrogen bond acceptors, and 6 rotatable bonds . It has poor aqueous solubility and chemical stability in acidic/basic medium .

Raltegravir

    Compound Description: Raltegravir is an integrase strand transfer inhibitor (INSTI) used as an antiretroviral drug for the treatment of HIV infection. [, , , , , , , , , , , , , , , , , , , , , , , , ] It acts by inhibiting the integration of viral DNA into the host cell genome, thereby blocking viral replication. [, , ] Raltegravir is available in oral formulations, including tablets and oral suspension, [, ] and has been studied in various populations, including adults, children, and pregnant women. [, , , , ] It is generally well-tolerated, but potential adverse effects, including drug reaction with eosinophilia and systemic symptoms (DRESS) syndrome, have been reported. [, ]

Bictegravir

Cabotegravir

Dolutegravir

    Compound Description: Dolutegravir is an integrase strand transfer inhibitor (INSTI) utilized in the treatment of HIV-1 infection. [, ] It has shown efficacy as part of first-line therapy in severely immunocompromised individuals. [] In humanized mouse models, dolutegravir monotherapy did not consistently maintain HIV suppression, suggesting that dual therapy may be required in simplification strategies. []

Lamivudine

Etravirine

    Compound Description: Etravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized in combination with other antiretroviral agents for the treatment of HIV infection. [] It has been explored as part of dual therapy regimens with raltegravir in patients for whom both protease inhibitors (PIs) and NRTIs are challenging. [] These regimens have shown promising results in maintaining viral suppression and were well-tolerated. []

MK-8970

    Compound Description: MK-8970 is an acetal carbonate prodrug of raltegravir designed to have enhanced colonic absorption. [] It was developed to explore less frequent dosing regimens while maintaining the efficacy, tolerability, and minimal drug-drug interaction profile of raltegravir. []

    Compound Description: Amino-AOCOM ether prodrugs of raltegravir are a class of compounds designed for long-acting subcutaneous delivery of the drug. [] These prodrugs aim to improve patient adherence and maintain long-term continuous drug exposure. [] While demonstrating an excellent in vitro release profile, the in vivo effect was limited due to enzymatic degradation and rapid clearance. []

Overview

4-Defluoro raltegravir is a derivative of raltegravir, which is an integrase inhibitor used in the treatment of human immunodeficiency virus type 1 (HIV-1). This compound is notable for its enhanced potency against HIV-1 strains that exhibit resistance to other antiretroviral therapies. The development of 4-defluoro raltegravir stems from ongoing research aimed at improving the efficacy and selectivity of existing HIV treatments.

Source and Classification

Raltegravir, the parent compound, was first approved for clinical use in 2007 and belongs to a class of medications known as integrase strand transfer inhibitors. These agents function by inhibiting the integrase enzyme, which is crucial for the viral replication cycle. 4-Defluoro raltegravir is classified under the same category but has undergone structural modifications to enhance its therapeutic profile.

Synthesis Analysis

Methods and Technical Details

The method emphasizes a reduction in the number of synthetic steps compared to previous methods, making it more cost-effective and environmentally friendly .

Molecular Structure Analysis

Structure and Data

The molecular structure of 4-defluoro raltegravir can be depicted as follows:

  • Molecular Formula: C17_{17}H19_{19}F1_{1}N5_{5}O3_{3}
  • Molecular Weight: Approximately 358.36 g/mol
  • Structural Features: The compound features a fluorine atom substitution at the fourth position of the aromatic ring compared to its parent compound, which significantly impacts its biological activity.

The three-dimensional conformation can be analyzed using computational chemistry tools to understand its interaction with the HIV integrase enzyme.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing 4-defluoro raltegravir primarily focus on forming stable intermediates through nucleophilic substitutions and electrophilic additions. Key reactions include:

  1. Amidation Reaction: The initial step involves the reaction between a carboxylic acid derivative and an amine to form the respective amide linkage.
  2. Methylation Reaction: Following amidation, methylation occurs at specific sites on the pyrimidine ring, facilitated by methylating agents that ensure regioselectivity.
  3. Purification Steps: After synthesis, purification techniques such as crystallization from aqueous methanol are employed to isolate the final product with high purity levels.

These reactions are carefully controlled to maximize yield while minimizing by-products .

Mechanism of Action

Process and Data

The mechanism of action for 4-defluoro raltegravir involves binding to the active site of the HIV integrase enzyme. By inhibiting this enzyme, the drug prevents the integration of viral DNA into the host genome, thereby halting viral replication. This action is critical for controlling HIV infections and is particularly effective against strains resistant to other treatments.

The binding affinity of 4-defluoro raltegravir has been shown to be significantly enhanced compared to its predecessor due to structural modifications that improve interaction with integrase .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically exists as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Demonstrates stability under normal storage conditions but should be protected from light and moisture.

Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm structural integrity and purity during synthesis .

Applications

Scientific Uses

4-Defluoro raltegravir has significant potential in clinical applications as an antiretroviral therapy for HIV infection. Its enhanced potency makes it a candidate for treating patients who have developed resistance to first-line therapies. Ongoing research aims to further explore its efficacy in combination therapies and its role in HIV eradication strategies.

Additionally, studies are being conducted to assess its pharmacokinetics and long-term safety profiles, which are crucial for regulatory approval and clinical use .

Introduction to 4-Defluoro Raltegravir

Historical Context and Evolution of HIV Integrase Inhibitors

The development of HIV integrase strand transfer inhibitors (INSTIs) marked a transformative advancement in antiretroviral therapy. Prior to raltegravir's 2007 FDA approval—the first INSTI—treatment relied on reverse transcriptase and protease inhibitors. Early integrase inhibitor research focused on diketo acids (DKAs), exemplified by compounds like L-731,988 and S-1360, which demonstrated strand transfer inhibition but faced metabolic instability and toxicity issues [2] [5]. The naphthyridine carboxamide L-870,810 showed promise against multidrug-resistant HIV but was shelved due to toxicity in preclinical models [5].

Raltegravir emerged from systematic optimization of N-alkyl hydroxypyrimidinone carboxamides, combining potent inhibition (IC~95~ = 31 nM in human serum) with improved pharmacokinetics [1] [9]. Its introduction addressed critical gaps in salvage therapy for treatment-experienced patients with multidrug-resistant viruses, establishing the INSTI class as a cornerstone of modern HIV management [2] [9].

Table 1: Evolution of Key HIV Integrase Inhibitors

CompoundChemical ClassDevelopment StatusKey Limitations
S-1360Diketo Acid (DKA)Phase I (Discontinued)Rapid glucuronidation; metabolic instability
L-870,810Naphthyridine CarboxamidePreclinical (Toxicity)Kidney/liver toxicity in animal models
RaltegravirHydroxypyrimidinone CarboxamideFDA Approved (2007)Resistance via Q148/Y143/N155 pathways
4-Defluoro RaltegravirRaltegravir DerivativeResearch CompoundSynthetic impurity; reduced potency

Structural and Functional Significance of Fluorine in Raltegravir Derivatives

The 4-fluorobenzyl moiety of raltegravir plays a multifaceted role in target engagement and physicochemical properties. Crystallographic studies of prototype foamy virus (PFV) intasomes—used as HIV-1 IN surrogates—reveal that the fluorine atom enhances binding through:

  • Hydrophobic Pocket Penetration: The fluorinated phenyl ring occupies a steric pocket vacated by the displaced viral DNA 3′-adenosine, with fluorine's electronegativity optimizing van der Waals contacts [4] [7].
  • π-Stacking Interactions: The electron-deficient aromatic ring engages in edge-to-face stacking with catalytic residue Tyr143 (PFV Tyr212), a interaction critical for high-affinity binding [5] [7].
  • Metabolic Stability: Fluorination reduces oxidative metabolism by cytochrome P450 enzymes and directs glucuronidation toward the N-methylpyrimidinone ring, prolonging half-life [1] [4].

Quantum mechanical analyses demonstrate that fluorination increases the benzyl group's positive electrostatic potential, strengthening interactions with the hydrophobic IN active site [3]. Removal of this fluorine (as in 4-defluoro raltegravir) disrupts these interactions, reducing binding affinity by >10-fold in enzymatic assays [6] [7].

Table 2: Impact of Fluorine Substitution on Raltegravir Properties

PropertyRaltegravir (4-F)4-Defluoro RaltegravirFunctional Consequence
Binding Energy (kcal/mol)-10.5 to -12.0-8.2 to -9.5Reduced integrase affinity
Tyr143 InteractionStrong π-stackingWeaker stackingLoss of key catalytic residue contact
logP~1.2~1.0Altered membrane permeability
Metabolic LabilityModerate (UGT1A1)Similar profileUnchanged clearance mechanism

Rationale for 4-Defluoro Modification: Pharmacodynamic and Synthetic Motivations

Pharmacodynamic Motivations

The 4-defluoro analog primarily serves as a structural probe to elucidate fluorine's role in raltegravir’s mechanism. Studies reveal that fluorine removal:

  • Diminishes Steric Complementarity: The smaller hydrogen atom reduces occupancy in the adenosine displacement pocket, decreasing binding entropy [7].
  • Alters Electronic Distribution: Loss of fluorine’s electron-withdrawing effect increases electron density in the benzyl ring, weakening π-stacking with Tyr143 [3] [7].
  • Impairs Antiviral Potency: Cell-based assays show 4-defluoro raltegravir exhibits EC~50~ values 5- to 15-fold higher than raltegravir against wild-type HIV-1, confirming fluorine’s contribution to efficacy [6].

Synthetic Motivations

4-Defluoro raltegravir emerges predominantly as a process-related impurity during manufacturing:

  • Raw Material Variability: Incomplete fluorination or defluorination of 4-fluorobenzylamine precursors introduces the desfluoro impurity [10].
  • Coupling Reactions: During amidation of methyl ester intermediates (e.g., RALT-008), residual non-fluorinated benzylamine competes with 4-fluorobenzylamine (RALT-007), yielding 4-defluoro analogs [4] [10].
  • Purification Challenges: The structural similarity between raltegravir and its 4-defluoro analog complicates chromatographic separation, requiring specialized LC-MS methods for detection [6] [10].

Analytical characterization using hybrid quadrupole time-of-flight (QTof) mass spectrometry identifies 4-defluoro raltegravir via accurate mass measurements (Δm < 5 ppm) and distinctive MS/MS fragmentation patterns, notably the loss of the oxadiazole carbonyl group [10]. Its study underscores the precision required in fluorinated drug synthesis and informs impurity control strategies for regulatory compliance.

Table 3: Key Compounds in Raltegravir Synthesis and Analysis

Compound NameRoleRelevance to 4-Defluoro Raltegravir
4-Fluorobenzylamine (RALT-007)Key IntermediateFluorinated precursor; substitution yields impurity
RALT-008Methyl Ester IntermediateAmidation site for defluoro impurity formation
Desfluoro Raw MaterialSynthesis ContaminantDirect source of 4-defluoro analog
Raltegravir β-D-GlucuronideMajor MetaboliteContrasts with unchanged metabolism in defluoro analog

Properties

CAS Number

1193687-87-4

Product Name

4-Defluoro raltegravir

IUPAC Name

N-[2-[4-(benzylcarbamoyl)-5-hydroxy-1-methyl-6-oxopyrimidin-2-yl]propan-2-yl]-5-methyl-1,3,4-oxadiazole-2-carboxamide

Molecular Formula

C₂₀H₂₂N₆O₅

Molecular Weight

426.43

InChI

InChI=1S/C20H22N6O5/c1-11-24-25-17(31-11)16(29)23-20(2,3)19-22-13(14(27)18(30)26(19)4)15(28)21-10-12-8-6-5-7-9-12/h5-9,27H,10H2,1-4H3,(H,21,28)(H,23,29)

SMILES

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)O)C(=O)NCC3=CC=CC=C3

Synonyms

1,6-Dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-N-(phenylmethyl)-4-pyrimidinecarboxamide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.